
3-Amino-azetidine-1-carboxylic acid (3-trifluoromethylphenyl)-amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-azetidine-1-carboxylic acid (3-trifluoromethylphenyl)-amide is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-azetidine-1-carboxylic acid (3-trifluoromethylphenyl)-amide typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving appropriate precursors.
Introduction of Amino Group: The amino group can be introduced via nucleophilic substitution reactions.
Attachment of Carboxylic Acid and Amide Groups: The carboxylic acid and amide groups can be introduced through acylation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common techniques include:
Catalytic Hydrogenation: Using palladium on carbon (Pd-C) as a catalyst under hydrogen atmosphere.
Reflux Conditions: Employing solvents like ethanol or ethyl acetate under reflux to facilitate reactions.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-azetidine-1-carboxylic acid (3-trifluoromethylphenyl)-amide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Ethanol, ethyl acetate, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
3-Amino-azetidine-1-carboxylic acid (3-trifluoromethylphenyl)-amide has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: Employed in the synthesis of complex organic molecules.
Material Science: Utilized in the development of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Amino-azetidine-1-carboxylic acid (3-trifluoromethylphenyl)-amide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 3-aminoazetidine-1-carboxylate
- 1-Boc-3-aminoazetidine
- 3-Azido-azetidine-1-carboxylic acid tert-butyl ester
Uniqueness
3-Amino-azetidine-1-carboxylic acid (3-trifluoromethylphenyl)-amide is unique due to the presence of the trifluoromethylphenyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C11H12F3N3O |
|---|---|
Peso molecular |
259.23 g/mol |
Nombre IUPAC |
3-amino-N-[3-(trifluoromethyl)phenyl]azetidine-1-carboxamide |
InChI |
InChI=1S/C11H12F3N3O/c12-11(13,14)7-2-1-3-9(4-7)16-10(18)17-5-8(15)6-17/h1-4,8H,5-6,15H2,(H,16,18) |
Clave InChI |
DBJLJVYAYSTFEX-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1C(=O)NC2=CC=CC(=C2)C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


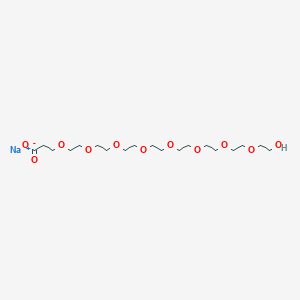
![{2-[4-(2-Amino-ethoxy)-phenyl]-ethyl}-carbamic acid benzyl ester](/img/structure/B13721486.png)
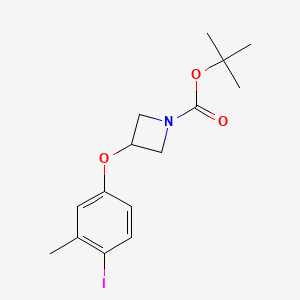
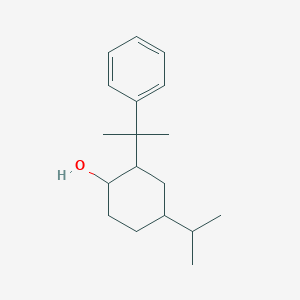

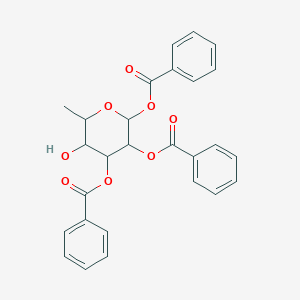
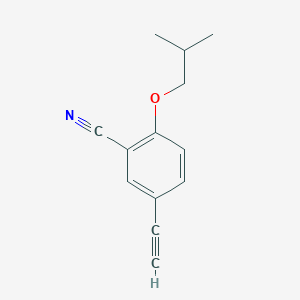
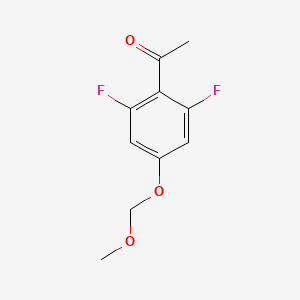
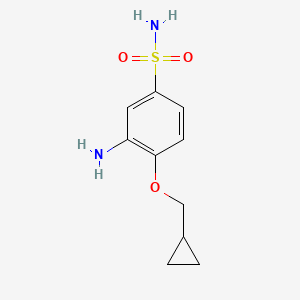


![ethyl 8-hydroxy-4,5-dihydro-2H-benzo[g]indazole-3-carboxylate](/img/structure/B13721546.png)


